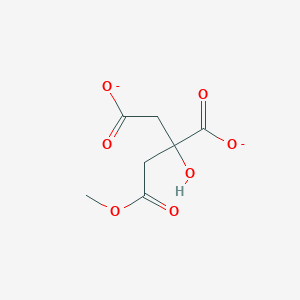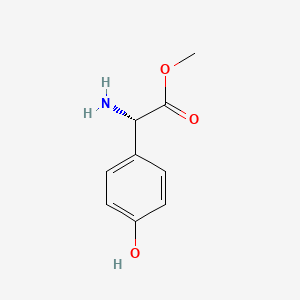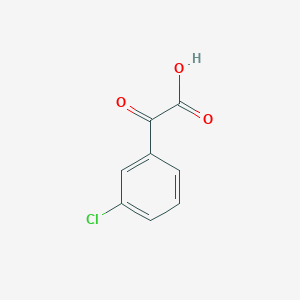![molecular formula C14H21NO3S B3326600 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide CAS No. 266359-84-6](/img/structure/B3326600.png)
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Vue d'ensemble
Description
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide is a useful research compound. Its molecular formula is C14H21NO3S and its molecular weight is 283.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory and Antitumor Effects
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide and its analogs have been studied for their potential anti-inflammatory and antitumor effects. These compounds are known to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes, which are key in the inflammatory process. Molecular modeling studies have shown that the methylsulfone group of these compounds can effectively bind to the COX-2 binding site, enhancing their inhibitory action. Some compounds in this class have shown greater inhibitory activity than ibuprofen in in vivo studies and also demonstrated capacity to inhibit the proliferation of various human cell lines in vitro, suggesting potential for antitumor applications (Harrak et al., 2010).
Cardiac Myosin Activation
Research into sulfonamidophenylethylamide analogs, related to this compound, has identified potential applications in cardiac myosin activation. These compounds have shown efficiency in both in vitro and in vivo studies as cardiac myosin activators, suggesting their utility in the treatment of systolic heart failure. Their selectivity for cardiac myosin over skeletal and smooth muscle myosin underlines their potential as targeted therapies (Manickam et al., 2019).
Antimicrobial Properties
Several novel heterocyclic compounds incorporating a sulfonamide moiety, structurally related to this compound, have shown promise as antimicrobial agents. These compounds have demonstrated effective antibacterial and antifungal activities in vitro, indicating their potential as new therapeutic agents in the treatment of various infections (Darwish et al., 2014).
Anticonvulsant Activity
Research has also explored the anticonvulsant activity of compounds related to this compound. Some derivatives have shown significant anticonvulsant effects in experimental models, indicating their potential utility in the management of seizure disorders (Akgul et al., 2007).
Molecular Spectroscopy and Chemotherapeutic Applications
There has been interest in the spectroscopic investigation of related compounds for potential chemotherapeutic applications. Studies have utilized techniques like FT-IR and FT-Raman spectroscopy for molecular analysis, which can aid in understanding the drug's interactions at the molecular level. Such investigations are crucial for designing drugs with specific targeting capabilities, and for understanding the behavior of these compounds under various conditions. One specific study explored the potential of these compounds as anti-diabetic agents through molecular docking results, suggesting inhibitory activity against certain proteins involved in diabetes (Alzoman et al., 2015).
TRPV1 Antagonists for Pain Management
Some derivatives of this compound have been examined as hTRPV1 ligands. These compounds showed potential as TRPV1 antagonists, which are relevant in the context of pain management. Specific compounds demonstrated strong analgesic activity in pain models, underlining their potential as effective pain relievers. Docking analyses suggested that their affinity could arise from additional hydrophobic interactions, which is vital for developing more effective analgesics (Ann et al., 2016).
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861524 | |
| Record name | N-(Methanesulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)


![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)
![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)
![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3326615.png)

![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde](/img/structure/B3326625.png)
